Benzonitrile, 3-(difluoromethyl)-4-fluoro- is a fluorinated aromatic compound characterized by the presence of a benzonitrile group with difluoromethyl and fluoro substituents at specific positions. The molecular formula for this compound is , and it has a CAS number of 67515-59-7. This compound is notable for its unique electronic and steric properties, which are influenced by the presence of multiple fluorine atoms. The difluoromethyl group introduces significant polarity and can enhance the compound's reactivity in various
The biological activity of benzonitrile derivatives, particularly those containing fluorine atoms, has been extensively studied. Fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts due to increased lipophilicity and metabolic stability. Specific studies indicate that compounds similar to benzonitrile, 3-(difluoromethyl)-4-fluoro- may exhibit:
Synthesis of benzonitrile, 3-(difluoromethyl)-4-fluoro- can be achieved through several methods:
Benzonitrile, 3-(difluoromethyl)-4-fluoro- finds applications in various fields:
Interaction studies involving benzonitrile, 3-(difluoromethyl)-4-fluoro- focus on its binding affinity with biological targets. These studies often utilize techniques such as:
Benzonitrile, 3-(difluoromethyl)-4-fluoro- shares similarities with other fluorinated benzonitriles. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Fluoro-2-(trifluoromethyl)benzonitrile | 261951-81-9 | 1.00 |
3-Fluoro-4-trifluoromethylbenzonitrile | 231953-38-1 | 0.98 |
2-Fluoro-6-(trifluoromethyl)benzonitrile | 133116-83-3 | 0.95 |
2-Fluoro-4-(trifluoromethyl)benzonitrile | 146070-34-0 | 0.93 |
3-Fluoro-5-(trifluoromethyl)benzonitrile | 149793-69-1 | 0.93 |
These compounds share structural features but differ in their substitution patterns and potential applications. The unique arrangement of fluorine atoms in benzonitrile, 3-(difluoromethyl)-4-fluoro-, contributes to its distinct chemical behavior and biological activity compared to its analogs.